molecular formula C23H17N5O2S B12927305 4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide CAS No. 78356-81-7

4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide

Cat. No.: B12927305
CAS No.: 78356-81-7
M. Wt: 427.5 g/mol
InChI Key: QDAVGOJFJAICIG-UHFFFAOYSA-N
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Description

4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features an acridine moiety linked to a benzenesulfonamide group, with a pyrimidine ring attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of Acridine Derivative: The acridine moiety can be synthesized through cyclization reactions involving anthranilic acid derivatives.

    Sulfonamide Formation: The benzenesulfonamide group is introduced via sulfonation reactions, often using sulfonyl chlorides.

    Coupling Reactions: The acridine derivative is then coupled with the sulfonamide intermediate under conditions that facilitate the formation of the desired amine linkage.

    Pyrimidine Attachment: Finally, the pyrimidine ring is introduced through nucleophilic substitution reactions, often using pyrimidine halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions:

    Oxidation: The acridine moiety can be oxidized to form acridone derivatives.

    Reduction: Reduction reactions can target the nitro groups, if present, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Acridone derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrimidines.

Scientific Research Applications

4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Biology: The compound is used in fluorescence microscopy as a staining agent due to its fluorescent properties.

    Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide involves:

    DNA Intercalation: The acridine moiety intercalates into the DNA helix, disrupting the replication process.

    Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.

    Fluorescence: The compound exhibits strong fluorescence, making it useful for imaging applications.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

    Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.

Uniqueness

4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide is unique due to its combined structural features, which confer both DNA intercalation and enzyme inhibition properties, making it a versatile compound for various applications.

Properties

CAS No.

78356-81-7

Molecular Formula

C23H17N5O2S

Molecular Weight

427.5 g/mol

IUPAC Name

4-(acridin-9-ylamino)-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C23H17N5O2S/c29-31(30,28-23-24-14-5-15-25-23)17-12-10-16(11-13-17)26-22-18-6-1-3-8-20(18)27-21-9-4-2-7-19(21)22/h1-15H,(H,26,27)(H,24,25,28)

InChI Key

QDAVGOJFJAICIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5

Origin of Product

United States

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